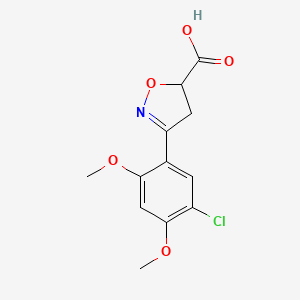

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the chloro and dimethoxy substituents on the phenyl ring, along with the dihydroisoxazole moiety, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of hydroxylamine with different precursors such as dimethyl acetylenedicarboxylate or chlorofumaroyl dichloride can lead to hydroxyisoxazole derivatives . Similarly, the reaction of hydroxylamine hydrochloride with 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid can yield isoxazoline and isoxazole derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

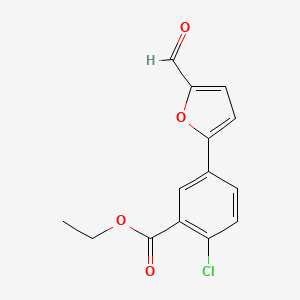

Molecular Structure Analysis

Isoxazole derivatives can exhibit tautomerism, where the hydrogen atom can switch between different atoms within the molecule, leading to different tautomeric forms. The molecular structure of isoxazole derivatives can be influenced by the substituents on the ring, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones . The crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, can provide insights into the possible conformation and arrangement of the 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid molecule .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate . Additionally, isoxazole derivatives can undergo rearrangements, such as the conversion of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles . These reactions highlight the reactivity of the isoxazole ring and the potential transformations that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the presence of a carboxylic acid group, as seen in 3-Chloro-2,4,5-trifluorobenzoic acid, can lead to the formation of hydrogen-bonded dimers and affect the compound's solubility and melting point . The introduction of substituents such as chloro, methyl, and methoxy groups can also impact the compound's acidity, basicity, and overall reactivity .

Aplicaciones Científicas De Investigación

Tautomerism and Basicity

- 3,4-Dimethyl-5-hydroxyisoxazole, which shares structural similarities with 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, has been studied for its tautomerism in various solvents. These isoxazoles show different forms based on the solvent's polarity, indicating their versatile chemical behavior and potential for various applications (Boulton & Katritzky, 1961).

Synthesis and Rearrangement

- Research into the synthesis and rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes, which are structurally related to the compound , reveals potential pathways for creating novel chemical structures. These compounds can be rearranged into aminofurazans under certain conditions, highlighting a method for generating new chemical entities (Andrianov, Semenikhina, & Eremeev, 1991).

Applications in Synthesis of Amino Sugars

- A study on the synthesis of amino sugars using 4,5-dihydroisoxazole demonstrates the compound's relevance in the field of organic synthesis, particularly in the production of complex sugar derivatives. This process involves a series of reactions, including hydroxylation and reduction, to yield amino sugars (Jäger & Schröter, 1990).

Liquid Crystal Behavior

- A novel study investigated non-symmetric liquid crystal dimers containing 4,5-dihydroisoxazole, showing its potential in the development of advanced liquid crystal materials. These materials exhibit unique mesophases and transition properties, influenced by the molecular structure of the dihydroisoxazole moiety (Tavares et al., 2016).

Selective Nucleophilic Chemistry

- The compound's related structure, 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acid, has been synthesized using selective nucleophilic chemistry, indicating potential for targeted chemical synthesis. This process leads to a library of drug-like isoxazoles, showing the compound's relevance in drug discovery and chemical libraries (Robins, Fettinger, Tinti, & Kurth, 2007).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential to interact with various proteins or enzymes, it could influence a wide range of biochemical pathways .

Pharmacokinetics

Therefore, its bioavailability, distribution within the body, metabolic transformation, and elimination routes remain unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact the compound’s behavior .

Propiedades

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVXUULWFWTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)